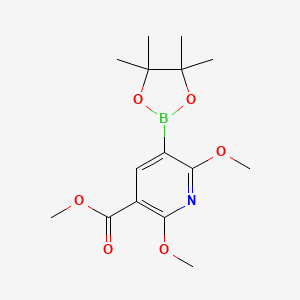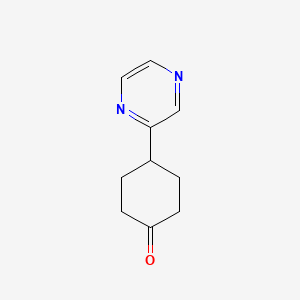
4-(Pyrazin-2-yl)cyclohexan-1-one
Vue d'ensemble
Description
4-(Pyrazin-2-yl)cyclohexan-1-one (4-PCH) is an organic compound that has been studied extensively in recent years due to its potential applications in organic synthesis and in scientific research. 4-PCH is a versatile compound that can be used as a starting material for the synthesis of a broad range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-PCH has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies.
Applications De Recherche Scientifique
4-(Pyrazin-2-yl)cyclohexan-1-one has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies. 4-(Pyrazin-2-yl)cyclohexan-1-one has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the environment. In addition, 4-(Pyrazin-2-yl)cyclohexan-1-one has been used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Pyrazin-2-yl)cyclohexan-1-one is not well understood. However, it is believed that 4-(Pyrazin-2-yl)cyclohexan-1-one acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids and other compounds. In addition, 4-(Pyrazin-2-yl)cyclohexan-1-one may also act as a substrate for certain metabolic pathways, such as the synthesis of prostaglandins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Pyrazin-2-yl)cyclohexan-1-one are not well understood. However, it has been shown to have an inhibitory effect on certain enzymes, which may lead to a decrease in the production of certain metabolites, such as prostaglandins. In addition, 4-(Pyrazin-2-yl)cyclohexan-1-one has been shown to have a mild stimulatory effect on certain metabolic pathways, such as the synthesis of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Pyrazin-2-yl)cyclohexan-1-one in laboratory experiments has a number of advantages. One of the primary advantages is that 4-(Pyrazin-2-yl)cyclohexan-1-one can be synthesized in high yields using a variety of methods. Additionally, 4-(Pyrazin-2-yl)cyclohexan-1-one is relatively non-toxic and has been shown to be stable in a variety of conditions. However, there are a few limitations to the use of 4-(Pyrazin-2-yl)cyclohexan-1-one in laboratory experiments. For example, 4-(Pyrazin-2-yl)cyclohexan-1-one is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, 4-(Pyrazin-2-yl)cyclohexan-1-one can be metabolized by certain enzymes, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(Pyrazin-2-yl)cyclohexan-1-one. One potential direction is the development of new pharmaceuticals and agrochemicals that utilize 4-(Pyrazin-2-yl)cyclohexan-1-one as a starting material. Additionally, 4-(Pyrazin-2-yl)cyclohexan-1-one could be used in the development of new enzyme inhibitors and metabolic substrates. Finally, 4-(Pyrazin-2-yl)cyclohexan-1-one could be used in the development of new methods for the synthesis of other compounds, such as polymers and specialty chemicals.
Propriétés
IUPAC Name |
4-pyrazin-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYFNPGQFHMXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



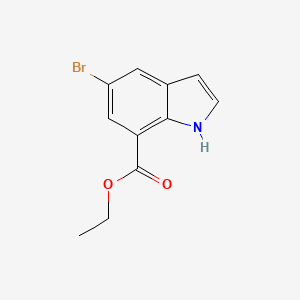
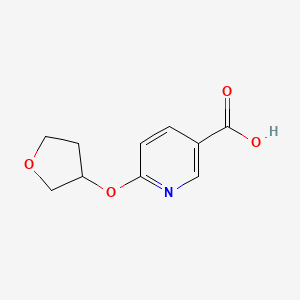
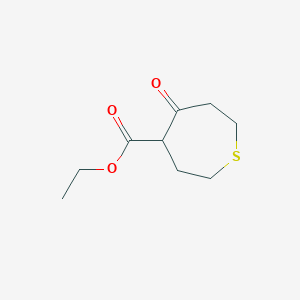
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
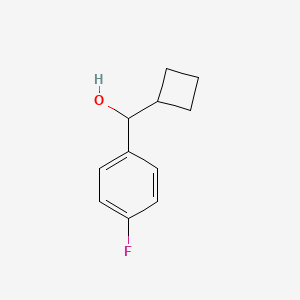

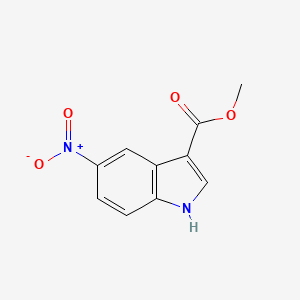
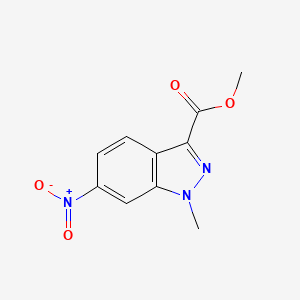
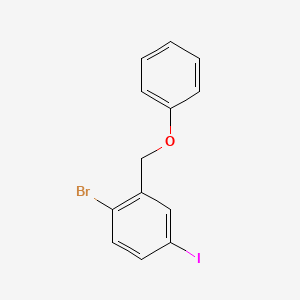
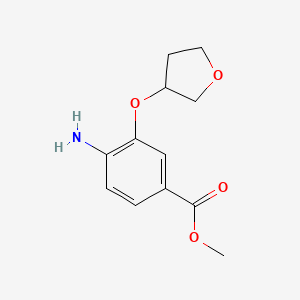
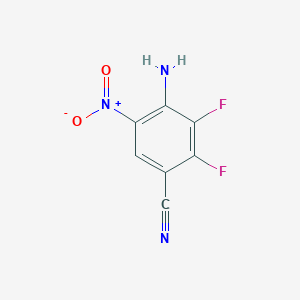
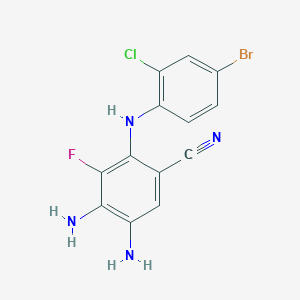
![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
